

## The Role of Fermented Soy in Immunomodulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Executive Summary: Fermented soy products, integral to many traditional diets, are gaining significant attention in the scientific community for their immunomodulatory properties. The fermentation process enhances the bioavailability and activity of key soy components, such as isoflavones and peptides, while also introducing probiotics.[1][2][3] This guide provides a technical overview of the mechanisms through which fermented soy modulates the immune system, supported by data from preclinical studies. It details the impact of fermented soy on inflammatory pathways, innate and adaptive immunity, and the gut microbiome. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these functional foods.

# Introduction to Fermented Soy and Immunomodulation

Soybeans (Glycine max) are a rich source of proteins, vitamins, minerals, and unique plant compounds like isoflavones.[4] The process of fermentation, utilizing microorganisms such as Bacillus species and lactic acid bacteria, transforms the nutritional and bioactive profile of soy. [5][6][7] This biotransformation degrades anti-nutritional factors and hydrolyzes proteins into smaller, more bioactive peptides.[6][8] Furthermore, fermentation increases the concentration of isoflavone aglycones (e.g., genistein and daidzein), which are more readily absorbed and biologically active than their glycoside precursors found in unfermented soy.[2][9]

These resulting bioactive compounds—isoflavones, peptides, and the fermenting microorganisms themselves (probiotics)—work synergistically to exert significant



immunomodulatory effects.[2][5] The mechanisms are multifaceted, including the direct regulation of immune cells, suppression of inflammatory signaling pathways, and indirect modulation via the gut microbiota.[1][2][10] Evidence from in-vitro and in-vivo studies demonstrates that fermented soy can both enhance immune surveillance against pathogens and suppress chronic inflammatory responses, highlighting its potential as a functional food for maintaining immune homeostasis.[1][3][4][11]

## **Key Bioactive Components and Their Roles**

The immunomodulatory capacity of fermented soy is not attributed to a single molecule but to a complex interplay of several components.

- Isoflavones (Genistein and Daidzein): Fermentation converts isoflavone glycosides into their aglycone forms, genistein and daidzein, enhancing their bioavailability.[2][9] These phytoestrogens are known to have anti-inflammatory properties.[2] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-1β.[4][9][12] Their mechanisms often involve the modulation of key signaling pathways like NF-κB.[9][13]
- Bioactive Peptides: During fermentation, microbial proteases break down large soy proteins into smaller peptides.[5][8] These peptides exhibit a range of biological activities, including antioxidant, anti-hypertensive, and immunomodulatory effects.[5][8][14] Specific soy-derived peptides have been shown to stimulate the phagocytic activity of macrophages and regulate cytokine production.[15][16]
- Probiotics and Microbial Metabolites: The microorganisms used in fermentation, such as
  Lactobacillus and Bifidobacterium, can act as probiotics.[17] Consumption of these live
  bacteria can beneficially influence the composition of the gut microbiota.[10][18] A healthy
  gut microbiome is crucial for the proper development and function of the immune system.[10]
  Furthermore, these microbes can produce short-chain fatty acids (SCFAs) and other
  metabolites that have systemic anti-inflammatory and immunomodulatory effects.[19][20]

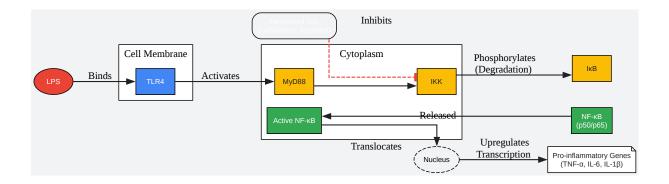
#### **Mechanisms of Immunomodulation**

Fermented soy influences the immune system through several interconnected mechanisms, primarily involving anti-inflammatory action and direct modulation of immune cells.



## Anti-Inflammatory Effects via Signaling Pathway Modulation

A primary mechanism by which fermented soy exerts its effects is through the downregulation of pro-inflammatory pathways. Extracts from fermented soy have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and pro-inflammatory cytokines including TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 in macrophage cell lines.[4] This suppression is largely achieved by inhibiting the activation of the nuclear factor-kappa B (NF- $\kappa$ B) transcription factor, a central regulator of inflammatory gene expression.[9][13]



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**Caption:** Inhibition of the NF-κB inflammatory signaling pathway by fermented soy components.

#### **Modulation of Innate and Adaptive Immunity**

Fermented soy has demonstrated a dual capacity to enhance protective immunity while controlling excessive inflammation.

• Innate Immunity: Studies show that fermented soybean extract can increase neutrophil migration and phagocytic activities.[4][21] In animal models, intake of fermented soybean



products like doenjang (DJ) and cheonggukjang (CGJ) led to enhanced splenic natural killer (NK) cell activity.[3][11]

Adaptive Immunity: The same studies revealed that fermented soy intake promotes a T helper type-1 (Th1)-mediated immune response. This is evidenced by an increased production ratio of IFN-y (a Th1 cytokine) to IL-4 (a Th2 cytokine) and a corresponding increase in the IgG2a to IgG1 antibody ratio.[3][11] This shift towards a Th1 response can enhance cellular immunity, which is critical for defense against intracellular pathogens.[3] In vivo experiments have shown significantly elevated splenocyte proliferation and an increase in CD4+ and CD8+ T-cell populations following treatment with fermented soybean extract. [21][22]

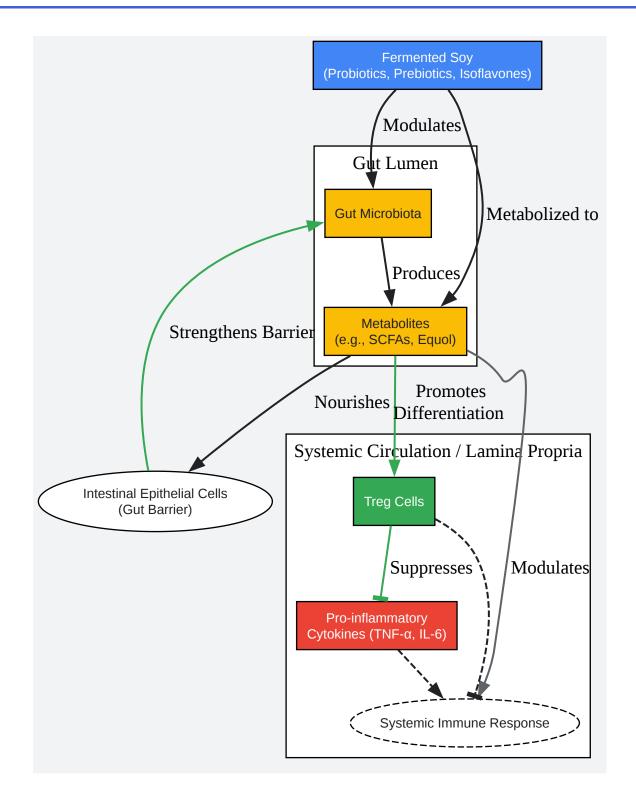
#### **Interaction with Gut Microbiota**

The gut microbiome is a critical modulator of host immunity.[10] Fermented soy products can influence this complex ecosystem in several ways:

- Prebiotic Effect: Components of soy, such as oligosaccharides, act as prebiotics, promoting the growth of beneficial bacteria like Bifidobacteria and Lactobacilli.[17][18]
- Probiotic Content: Fermented foods can be a direct source of these beneficial probiotic bacteria.
- Microbial Metabolism: Gut bacteria metabolize soy isoflavones into more potent molecules, such as equol.[23] The composition of an individual's gut microbiota determines their ability to produce these metabolites, which have enhanced anti-inflammatory and immunomodulatory activities.[23]

Changes in the gut microbiota composition, such as an increased abundance of beneficial bacteria, are associated with enhanced gut barrier function and modulation of systemic immune responses.[10][20]





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Caption: The role of fermented soy in modulating the gut-immune axis.

#### **Preclinical Evidence and Experimental Protocols**



The immunomodulatory effects of fermented soy are substantiated by numerous preclinical studies. This section summarizes the quantitative findings and details the methodologies employed.

#### **Quantitative Data from Preclinical Studies**

The following tables present data from key in-vitro and in-vivo studies investigating the effects of fermented soybean extract (FSE).

Table 1: In-Vitro Effects of FSE on LPS-Stimulated RAW 264.7 Macrophages

Parameter Measured	Treatment Group	Result	Significance	Reference
Nitric Oxide (NO) Production	LPS (1 µg/mL) + FSE (0.01-0.1 mg/mL)	Significant inhibition	p<0.05	[4]
iNOS mRNA Expression	LPS (1 μg/mL) + FSE (0.01-0.1 mg/mL)	Significant inhibition	p<0.05	[4]
TNF-α mRNA Expression	LPS (1 μg/mL) + FSE (0.01-0.1 mg/mL)	Significant inhibition	p<0.05	[4]
IL-1β mRNA Expression	LPS (1 μg/mL) + FSE (0.01-0.1 mg/mL)	Significant inhibition	p<0.05	[4]
IL-6 mRNA Expression	LPS (1 μg/mL) + FSE (0.01-0.1 mg/mL)	Significant inhibition	p<0.05	[4]
COX-2 mRNA Expression	LPS (1 μg/mL) + FSE (0.01-0.1 mg/mL)	Significant inhibition	p<0.05	[4]

| TLR4 mRNA Expression | LPS (1  $\mu$ g/mL) + FSE (0.01-0.1 mg/mL) | Significant inhibition | p<0.05 |[4] |



Table 2: In-Vivo Effects of FSE in BALB/c Mice

Parameter Measured	Treatment Group (Oral Admin. for 21 days)	Result	Significance	Reference
Neutrophil Migration	FSE (125, 250, 500 mg/kg)	Significantly increased	p<0.05	[4][21][22]
Phagocytic Activity	FSE (125, 250, 500 mg/kg)	Significantly increased	p<0.05	[4][21][22]
Splenocyte Proliferation	FSE (125, 250, 500 mg/kg)	Significantly increased	p<0.05	[4][21][22]
T and B Cell Proliferation	FSE (125, 250, 500 mg/kg)	Significantly increased	Not specified	[4]
CD4+ and CD8+ T Cells	FSE (125, 250, 500 mg/kg)	Significantly increased expression	p<0.05	[21][22]
IL-2 Expression	FSE (125, 250, 500 mg/kg)	Significantly increased	p<0.05	[4][22]
IL-4 Expression	FSE (125, 250, 500 mg/kg)	Significantly increased	p<0.05	[4][22]
IFN-γ Expression	FSE (125, 250, 500 mg/kg)	Significantly increased	p<0.05	[4][22]
IL-6 Levels	FSE (125, 250, 500 mg/kg)	Significantly decreased	p<0.05	[4][22]

| TNF- $\alpha$  Levels | FSE (125, 250, 500 mg/kg) | Significantly decreased | p<0.05 |[4][22] |

### **Detailed Experimental Protocols**

Protocol 1: In-Vitro Anti-Inflammatory Assay[4]



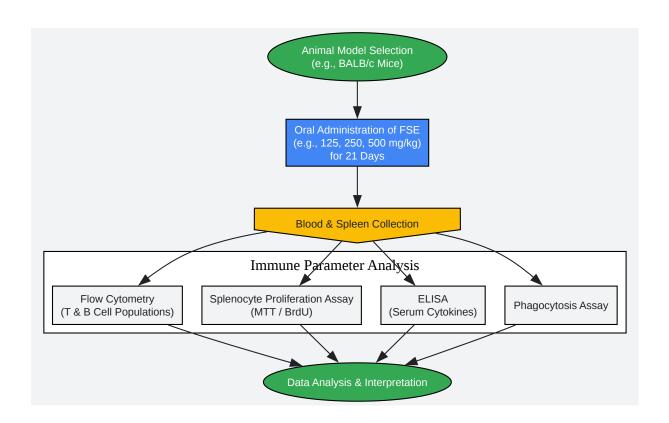
- Cell Line: RAW 264.7 murine macrophage cells.
- Fermented Product: Fermented Soybean Extract (FSE), prepared by fermenting soybean with Bacillus subtilis (10^7 CFU/mL) for 48 hours, followed by 50% ethanol extraction.
- Stimulation: Cells were stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.
- Treatment: Cells were treated concurrently with FSE at concentrations of 0.01, 0.05, and 0.1 mg/mL.
- Assays:
  - Nitric Oxide (NO) Measurement: Griess reagent assay was used to measure NO production in the cell culture supernatant.
  - Cytokine Measurement: The mRNA expression levels of iNOS, TNF-α, IL-1β, IL-6, COX-2, and TLR4 were quantified using real-time quantitative PCR (qPCR). Protein levels of cytokines were measured by ELISA.
- Statistical Analysis: Data were analyzed for statistical significance, with p<0.05 considered significant.

Protocol 2: In-Vivo Immunomodulation Assay[4][21][22]

- Animal Model: Male BALB/c mice.
- Treatment: Mice were orally administered FSE at doses of 125, 250, and 500 mg/kg of body weight daily for a period of 21 days.
- Immune Response Analysis:
  - Neutrophil Migration & Phagocytosis: Assessed using a Cytoselect™ assay.
  - Splenocyte & Lymphocyte Proliferation: Spleens were harvested, and splenocytes were cultured with mitogens (Concanavalin A for T cells, LPS for B cells) to measure proliferation, often using an MTT or BrdU assay.



- T and B Lymphocyte Populations: Splenic cell populations (CD4+, CD8+, B cells) were quantified using flow cytometry with fluorescently labeled antibodies.
- Cytokine Levels: Serum concentrations of cytokines (IL-2, IL-4, IFN-γ, IL-6, TNF-α) were measured by ELISA.
- Statistical Analysis: Differences between the control and FSE-treated groups were evaluated for statistical significance (p<0.05).</li>



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Caption: General experimental workflow for in-vivo immunomodulation studies.

#### **Conclusion and Future Directions**

The evidence strongly indicates that fermented soy products are potent modulators of the immune system. Through the combined action of bioactive isoflavones, peptides, and



probiotics, they exhibit significant anti-inflammatory effects by downregulating the NF-kB pathway. Concurrently, they can enhance both innate and adaptive immune responses, promoting a Th1-dominant profile that may improve defense against pathogens. The profound influence of fermented soy on the gut microbiota further underscores its role in maintaining immune homeostasis via the gut-immune axis.

For drug development professionals, these findings suggest that purified bioactive compounds from fermented soy, such as specific peptides or isoflavone metabolites, could serve as lead candidates for novel immunomodulatory or anti-inflammatory therapies. For researchers and scientists, further investigation is warranted. Future clinical trials should focus on specific fermented soy products and their effects on well-defined patient populations with inflammatory or autoimmune conditions. Mechanistic studies should continue to elucidate the precise molecular targets of these bioactive compounds and explore the complex interactions between fermented soy, the gut microbiome, and host immunity.

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- To cite this document: BenchChem. [The Role of Fermented Soy in Immunomodulation: A
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